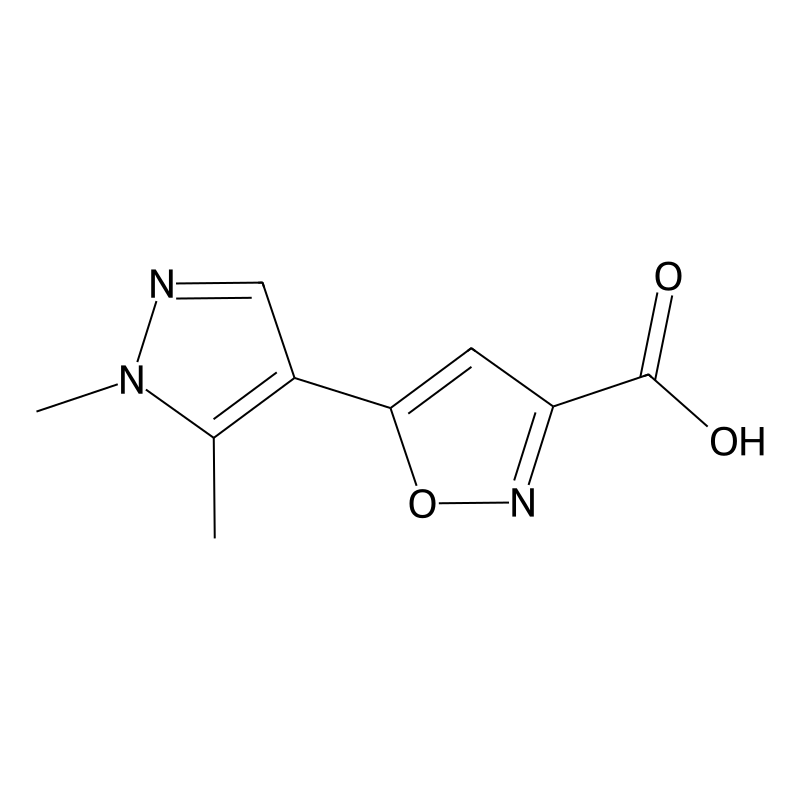

5-(1,5-Dimethyl-1H-pyrazol-4-yl)-isoxazole-3-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Chemical Suppliers: Several chemical suppliers offer 5-(1,5-Dimethyl-1H-pyrazol-4-yl)-isoxazole-3-carboxylic acid, but the product descriptions primarily focus on its availability and purchasing information [, , ].

- Research Absence: A search for scientific literature mentioning 5-(1,5-Dimethyl-1H-pyrazol-4-yl)-isoxazole-3-carboxylic acid in scholarly databases yielded no relevant results. This suggests that the compound has not been extensively studied or its research applications have not yet been published.

Further Exploration:

While specific research applications are unknown, the compound's structure offers some clues for potential investigation.

- Functional Groups: The molecule contains interesting functional groups, including a pyrazole ring, an isoxazole ring, and a carboxylic acid group. These moieties are commonly found in bioactive molecules [].

- Future Research: Future research efforts might explore the potential of 5-(1,5-Dimethyl-1H-pyrazol-4-yl)-isoxazole-3-carboxylic acid as a:

- Pharmaceutical agent due to the presence of the aforementioned functional groups.

- Ligand for specific biological targets based on its structure.

- Building block for the synthesis of more complex molecules with desired properties.

5-(1,5-Dimethyl-1H-pyrazol-4-yl)-isoxazole-3-carboxylic acid is a chemical compound characterized by its unique structure, which includes a pyrazole and isoxazole moiety. The molecular formula of this compound is C${10}$H${10}$N${4}$O${3}$, and it has a molecular weight of 207.19 g/mol. The compound features a carboxylic acid functional group at the 3-position of the isoxazole ring, which contributes to its potential biological activity and solubility properties.

This compound has garnered attention in medicinal chemistry due to its structural attributes, which may lead to various pharmacological applications. Its synthesis and biological evaluation have been subjects of research, highlighting its significance in drug discovery.

The reactivity of 5-(1,5-Dimethyl-1H-pyrazol-4-yl)-isoxazole-3-carboxylic acid can be explored through various chemical transformations. Typical reactions include:

- Esterification: The carboxylic acid can react with alcohols to form esters.

- Decarboxylation: Under certain conditions, the carboxylic group may be removed, leading to the formation of pyrazole derivatives.

- Nucleophilic Substitution: The isoxazole nitrogen can participate in nucleophilic substitution reactions, allowing for further derivatization.

These reactions are essential for modifying the compound for enhanced biological activity or for synthesizing analogs.

Research indicates that compounds containing pyrazole and isoxazole rings often exhibit significant biological activities, including:

- Antimicrobial Properties: Some studies have reported antibacterial activity against clinically relevant strains, suggesting potential as an antibiotic agent .

- Anti-inflammatory Effects: Pyrazole derivatives are known for their anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

- Enzyme Inhibition: Compounds similar to 5-(1,5-Dimethyl-1H-pyrazol-4-yl)-isoxazole-3-carboxylic acid have been studied for their ability to inhibit enzymes such as cyclooxygenases and lipoxygenases, which are involved in inflammatory pathways.

The synthesis of 5-(1,5-Dimethyl-1H-pyrazol-4-yl)-isoxazole-3-carboxylic acid can be achieved through several methods:

- Condensation Reactions: Utilizing appropriate precursors such as hydrazines and isoxazole derivatives.

- Cyclization Reactions: These can involve the use of diketones or other carbonyl compounds that react with hydrazines to form the pyrazole ring followed by cyclization to form the isoxazole structure.

- Microwave-Assisted Synthesis: This modern technique can enhance reaction yields and reduce reaction times significantly compared to conventional methods .

The applications of 5-(1,5-Dimethyl-1H-pyrazol-4-yl)-isoxazole-3-carboxylic acid span various fields:

- Pharmaceutical Development: Due to its potential biological activities, it can be a lead compound in drug development targeting bacterial infections or inflammatory diseases.

- Biochemical Research: It serves as a biochemical tool in proteomics research and enzyme inhibition studies .

Interaction studies involving 5-(1,5-Dimethyl-1H-pyrazol-4-yl)-isoxazole-3-carboxylic acid focus on its binding affinity with biological targets such as enzymes and receptors. Molecular docking studies have been employed to predict how this compound interacts at the molecular level with various targets, aiding in understanding its mechanism of action and optimizing its pharmacological properties .

Several compounds share structural similarities with 5-(1,5-Dimethyl-1H-pyrazol-4-yl)-isoxazole-3-carboxylic acid. Here are a few examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 5-(1-Methyl-1H-pyrazol-4-yl)-isoxazole-3-carboxylic acid | Structure | Contains a methyl group instead of dimethyl; may exhibit different biological activities. |

| 3-(1-Methyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid | N/A | Different position of carboxyl group; affects solubility and reactivity. |

| 4-Aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides | N/A | Exhibits antibacterial properties; different application focus compared to the target compound. |

The uniqueness of 5-(1,5-Dimethyl-1H-pyrazol-4-yl)-isoxazole-3-carboxylic acid lies in its specific arrangement of functional groups that may enhance its pharmacological profile compared to these similar compounds.

Molecular Structure and Configuration

5-(1,5-Dimethyl-1H-pyrazol-4-yl)-isoxazole-3-carboxylic acid is a heterocyclic compound featuring two distinct aromatic ring systems: a pyrazole ring and an isoxazole ring [1]. The molecular structure consists of a 1,5-dimethyl-1H-pyrazole moiety connected at its 4-position to the 5-position of an isoxazole ring, which bears a carboxylic acid group at position 3 [2]. This unique arrangement creates a molecule with multiple functional groups and heteroatoms that contribute to its chemical behavior and reactivity .

The compound exhibits a planar configuration due to the aromatic nature of both heterocyclic rings [4]. The pyrazole ring contains two adjacent nitrogen atoms at positions 1 and 2, with methyl substituents at positions 1 and 5 [5]. The isoxazole ring features adjacent nitrogen and oxygen atoms in a five-membered ring structure, with the carboxylic acid group extending from position 3 [4] [6].

The bond lengths and angles within the molecule follow typical patterns for aromatic heterocycles. The C-C bonds in the aromatic rings measure approximately 1.40 Å, while C=C bonds are slightly shorter at around 1.38 Å [5]. The C-N bonds in the pyrazole ring are approximately 1.36 Å, and the N-N bond is about 1.35 Å [7]. The isoxazole ring contains C-O and N-O bonds with lengths of approximately 1.36 Å and 1.40 Å, respectively [4]. The carboxylic acid group features a shorter C=O bond (approximately 1.21 Å) and a longer C-O bond (approximately 1.36 Å) [8].

| Bond Type | Typical Bond Length (Å) | Typical Bond Angle (°) |

|---|---|---|

| C-C (aromatic) | 1.40 | 120° |

| C=C (aromatic) | 1.38 | 120° |

| C-N (pyrazole) | 1.36 | 108° |

| N-N (pyrazole) | 1.35 | 108° |

| C-O (isoxazole) | 1.36 | 110° |

| N-O (isoxazole) | 1.40 | 108° |

| C=O (carboxylic) | 1.21 | 120° |

| C-O (carboxylic) | 1.36 | 120° |

| C-H (methyl) | 1.09 | 109.5° |

| N-CH3 (pyrazole) | 1.45 | 120° |

The molecule's configuration is stabilized by the delocalization of π-electrons throughout both aromatic ring systems [9]. The presence of methyl groups at positions 1 and 5 of the pyrazole ring influences the electronic distribution and prevents N-H tautomerism that would otherwise be possible in unsubstituted pyrazole rings [10]. The carboxylic acid group can potentially engage in hydrogen bonding interactions, both as a donor and acceptor [6].

Empirical Formula and Molecular Weight Analysis

5-(1,5-Dimethyl-1H-pyrazol-4-yl)-isoxazole-3-carboxylic acid has the empirical formula C9H9N3O3, representing its atomic composition [2]. This formula indicates the presence of 9 carbon atoms, 9 hydrogen atoms, 3 nitrogen atoms, and 3 oxygen atoms within the molecular structure [2] [11].

The molecular weight of the compound is calculated as 207.19 g/mol, based on the atomic weights of its constituent elements [2]. The breakdown of the molecular weight contribution is as follows:

| Element | Number of Atoms | Atomic Weight (g/mol) | Total Contribution (g/mol) |

|---|---|---|---|

| Carbon (C) | 9 | 12.01 | 108.09 |

| Hydrogen (H) | 9 | 1.01 | 9.09 |

| Nitrogen (N) | 3 | 14.01 | 42.03 |

| Oxygen (O) | 3 | 16.00 | 48.00 |

| Total | 207.19 |

The molecular formula can be further analyzed in terms of its structural components [11]:

- Pyrazole ring (C3H3N2): Core five-membered heterocyclic ring with two nitrogen atoms

- Methyl groups (C2H6): Two methyl substituents on the pyrazole ring

- Isoxazole ring (C3H1NO): Five-membered heterocyclic ring with adjacent nitrogen and oxygen atoms

- Carboxylic acid group (COOH): Functional group attached to the isoxazole ring

The compound can be identified using several standard chemical identifiers [2]:

| Identifier Type | Value |

|---|---|

| IUPAC Name | 5-(1,5-dimethylpyrazol-4-yl)-1,2-oxazole-3-carboxylic acid |

| CAS Number | 957312-71-9 |

| InChI | InChI=1S/C9H9N3O3/c1-5-6(4-10-12(5)2)8-3-7(9(13)14)11-15-8/h3-4H,1-2H3,(H,13,14) |

| InChI Key | NYHSVIQOOWQYNS-UHFFFAOYSA-N |

| SMILES | CC1=C(C=NN1C)C2=CC(=NO2)C(=O)O |

These identifiers provide standardized ways to reference the compound in chemical databases and literature, ensuring accurate identification and information retrieval [2] [11].

Physical and Chemical Properties

5-(1,5-Dimethyl-1H-pyrazol-4-yl)-isoxazole-3-carboxylic acid exists as a solid at room temperature, typically appearing as a white to off-white crystalline powder . Although specific experimental data on its melting point is limited in the available literature, it is estimated to be in the range of 180-220°C based on similar heterocyclic carboxylic acids [13]. The compound is expected to decompose before reaching its boiling point, as is common for carboxylic acids with heterocyclic structures [14].

The physical properties of 5-(1,5-Dimethyl-1H-pyrazol-4-yl)-isoxazole-3-carboxylic acid are summarized in the following table [13]:

| Property | Value |

|---|---|

| Physical State | Solid at room temperature |

| Color | White to off-white crystalline powder |

| Odor | Characteristic |

| Melting Point | Not precisely reported in literature (estimated 180-220°C) |

| Boiling Point | Decomposes before boiling |

| Density | Not precisely reported (estimated 1.2-1.4 g/cm³) |

| Optical Rotation | Optically inactive (no chiral centers) |

Regarding solubility, the compound exhibits limited solubility in water due to its aromatic rings and moderate polarity [6]. However, it is soluble in polar organic solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) [6] . This solubility profile is consistent with other heterocyclic carboxylic acids that contain both polar and nonpolar structural elements [6].

The chemical properties of 5-(1,5-Dimethyl-1H-pyrazol-4-yl)-isoxazole-3-carboxylic acid are largely determined by its functional groups and heterocyclic rings [4] [6]. The carboxylic acid group imparts acidic character to the molecule, with an estimated pKa value of approximately 4-5, similar to other aromatic carboxylic acids [8]. This acidity allows the compound to form salts with bases and participate in typical carboxylic acid reactions such as esterification and amide formation [8].

The nitrogen atoms in both heterocyclic rings contribute weak basic properties to the molecule [5]. The pyrazole nitrogen at position 2 and the isoxazole nitrogen can potentially act as hydrogen bond acceptors or coordinate with metal ions [7] [5]. However, the nitrogen at position 1 of the pyrazole ring is methylated, preventing it from participating in hydrogen bonding as a donor [10].

The compound exhibits stability under normal atmospheric conditions but may be sensitive to strong oxidizing agents that can attack the electron-rich heterocyclic rings [4] [9]. It is generally stable to heat under normal conditions but may undergo decomposition at elevated temperatures . Prolonged exposure to light may lead to photodegradation, as observed with similar heterocyclic compounds .

The reactivity profile of 5-(1,5-Dimethyl-1H-pyrazol-4-yl)-isoxazole-3-carboxylic acid includes [6] [9] [8]:

- Formation of salts with strong bases due to the carboxylic acid group

- Esterification reactions with alcohols

- Amide formation with amines

- Potential for coordination with metal ions through nitrogen atoms

- Susceptibility to oxidation, particularly at the heterocyclic rings

- Reduction of the carboxylic acid group to an alcohol using appropriate reducing agents

Spectroscopic Characteristics

The spectroscopic characteristics of 5-(1,5-Dimethyl-1H-pyrazol-4-yl)-isoxazole-3-carboxylic acid provide valuable insights into its structural features and molecular interactions [15]. Various spectroscopic techniques can be employed to analyze and confirm the structure of this compound [16].

Infrared (IR) Spectroscopy:

The IR spectrum of 5-(1,5-Dimethyl-1H-pyrazol-4-yl)-isoxazole-3-carboxylic acid exhibits several characteristic absorption bands that correspond to its functional groups and structural elements [15] [8]. The carboxylic acid group shows a broad O-H stretching band in the region of 3300-3500 cm⁻¹ and a strong C=O stretching band at approximately 1700-1730 cm⁻¹ [8]. The heterocyclic rings contribute C=N stretching vibrations around 1600-1650 cm⁻¹ and aromatic C=C stretching bands in the region of 1400-1600 cm⁻¹ [15] [17]. The isoxazole ring typically shows a characteristic N-O stretching band in the region of 900-1000 cm⁻¹ [17].

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy of the compound reveals several distinctive signals [10]. The carboxylic acid proton appears as a broad singlet at approximately 12-13 ppm [8]. The aromatic proton of the isoxazole ring typically resonates at 7-8 ppm, while the pyrazole ring proton appears at 3-4 ppm [10]. The methyl groups attached to the pyrazole ring show signals at 2-3 ppm [10].

¹³C NMR spectroscopy provides information about the carbon framework of the molecule [10]. The carboxylic acid carbon resonates at approximately 160-170 ppm [8]. The quaternary carbons in the aromatic rings appear in the region of 140-160 ppm, while the tertiary carbons show signals at 110-140 ppm [10]. The methyl carbon atoms typically resonate at 10-20 ppm [10].

Mass Spectrometry:

Mass spectrometric analysis of 5-(1,5-Dimethyl-1H-pyrazol-4-yl)-isoxazole-3-carboxylic acid shows a molecular ion peak at m/z 207, corresponding to its molecular weight [18]. Fragmentation patterns typically include the loss of the carboxylic acid group (-COOH), resulting in a fragment at m/z 162 [18]. Other characteristic fragments may arise from the cleavage of bonds between the heterocyclic rings or the loss of methyl groups [18].

Ultraviolet-Visible (UV-Vis) Spectroscopy:

The UV-Vis spectrum of the compound exhibits absorption maxima due to π→π* transitions in the aromatic rings, typically in the range of 220-280 nm [16]. The presence of conjugated systems and heteroatoms in the molecule contributes to these electronic transitions [16].

The spectroscopic data for 5-(1,5-Dimethyl-1H-pyrazol-4-yl)-isoxazole-3-carboxylic acid is summarized in the following table [15] [8] [10] [16] [18]:

| Spectroscopic Method | Expected Characteristic Features |

|---|---|

| IR Spectroscopy | O-H stretch (3300-3500 cm⁻¹), C=O stretch (1700-1730 cm⁻¹), C=N stretch (1600-1650 cm⁻¹), C=C stretch (1400-1600 cm⁻¹), N-O stretch (900-1000 cm⁻¹) |

| ¹H NMR Spectroscopy | Carboxylic acid proton (12-13 ppm), Isoxazole ring proton (7-8 ppm), Pyrazole ring proton (3-4 ppm), Methyl protons (2-3 ppm) |

| ¹³C NMR Spectroscopy | Carboxylic acid carbon (160-170 ppm), Quaternary carbons (140-160 ppm), Tertiary carbons (110-140 ppm), Methyl carbons (10-20 ppm) |

| Mass Spectrometry | Molecular ion peak at m/z 207, Fragment at m/z 162 (loss of -COOH), Other fragments from ring cleavage |

| UV-Vis Spectroscopy | Absorption maxima at 220-280 nm due to π→π* transitions |

These spectroscopic characteristics serve as valuable tools for the identification and structural confirmation of 5-(1,5-Dimethyl-1H-pyrazol-4-yl)-isoxazole-3-carboxylic acid [15] [16].

Structural Comparison with Related Heterocyclic Compounds

5-(1,5-Dimethyl-1H-pyrazol-4-yl)-isoxazole-3-carboxylic acid belongs to a broader class of heterocyclic compounds containing pyrazole and isoxazole rings [4] [5]. Comparing its structure with related compounds provides insights into the unique features and potential properties of this molecule [9].

Comparison with Parent Heterocycles:

The basic structural units of the compound are the pyrazole and isoxazole rings [4] [5]. Pyrazole is a five-membered heterocyclic ring containing two adjacent nitrogen atoms, while isoxazole contains adjacent nitrogen and oxygen atoms in a five-membered ring [4] [5]. 5-(1,5-Dimethyl-1H-pyrazol-4-yl)-isoxazole-3-carboxylic acid incorporates both these heterocycles with additional functionalization [2].

Compared to simple pyrazole (C₃H₄N₂, MW: 68.08 g/mol), the compound contains methyl substituents at positions 1 and 5, which prevent N-H tautomerism and alter the electronic distribution within the ring [5] [10]. The presence of these methyl groups increases the electron density in the pyrazole ring and affects its reactivity and basicity [5].

In comparison to isoxazole (C₃H₃NO, MW: 69.06 g/mol), the compound features a carboxylic acid group at position 3 and a substituted pyrazole ring at position 5 [4] [6]. These modifications significantly alter the electronic properties, reactivity, and physical characteristics of the molecule [4] [6].

Comparison with Isomeric Structures:

3-(1,5-Dimethyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid is an isomeric structure where the carboxylic acid group is at position 5 of the isoxazole ring instead of position 3 [19]. This positional isomerism affects the electronic distribution and reactivity of the carboxylic acid group due to different neighboring atoms and electronic environments [19].

Another structural isomer is 5-(1,3-Dimethyl-1H-pyrazol-4-yl)-isoxazole-3-carboxylic acid, where the methyl groups on the pyrazole ring are at positions 1 and 3 instead of 1 and 5 [20]. This change in substitution pattern alters the electronic properties of the pyrazole ring and potentially affects its interaction with the isoxazole ring [20].

Comparison with Related Carboxylic Acids:

Isoxazole-3-carboxylic acid (C₄H₃NO₃, MW: 113.07 g/mol) lacks the pyrazole substituent present in 5-(1,5-Dimethyl-1H-pyrazol-4-yl)-isoxazole-3-carboxylic acid [6]. The absence of this additional heterocyclic ring results in different physical properties, solubility characteristics, and spectroscopic profiles [6].

Pyrazole-4-carboxylic acid (C₄H₄N₂O₂, MW: 112.09 g/mol) contains a carboxylic acid group directly attached to the pyrazole ring at position 4, without the isoxazole ring present in the compound of interest [7]. This structural difference leads to variations in acidity, hydrogen bonding capabilities, and overall reactivity [7].

The following table summarizes the structural comparison of 5-(1,5-Dimethyl-1H-pyrazol-4-yl)-isoxazole-3-carboxylic acid with related heterocyclic compounds [2] [4] [6] [7] [5]:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| 5-(1,5-Dimethyl-1H-pyrazol-4-yl)-isoxazole-3-carboxylic acid | C₉H₉N₃O₃ | 207.19 | Pyrazole ring with methyl groups at positions 1 and 5, connected at position 4 to isoxazole ring with carboxylic acid at position 3 |

| Isoxazole | C₃H₃NO | 69.06 | Basic five-membered heterocyclic ring with adjacent N and O atoms |

| Pyrazole | C₃H₄N₂ | 68.08 | Basic five-membered heterocyclic ring with two adjacent N atoms |

| Isoxazole-3-carboxylic acid | C₄H₃NO₃ | 113.07 | Isoxazole ring with carboxylic acid at position 3 |

| Pyrazole-4-carboxylic acid | C₄H₄N₂O₂ | 112.09 | Pyrazole ring with carboxylic acid at position 4 |

Spectroscopic Comparison:

The spectroscopic profiles of these related compounds show distinctive differences that reflect their structural variations [15] [10] [16]. In IR spectroscopy, 5-(1,5-Dimethyl-1H-pyrazol-4-yl)-isoxazole-3-carboxylic acid exhibits characteristic bands for both heterocyclic rings and the carboxylic acid group [15] [8]. Simple isoxazole lacks the O-H and C=O stretching bands of the carboxylic acid, while pyrazole shows an N-H stretching band that is absent in the dimethylated compound [15] [17].

In NMR spectroscopy, the compound shows signals corresponding to both heterocyclic rings and the methyl substituents [10]. The chemical shifts of these signals differ from those of the related compounds due to the electronic effects of the combined structural elements [10].

Established Synthetic Routes

The synthesis of 5-(1,5-Dimethyl-1H-pyrazol-4-yl)-isoxazole-3-carboxylic acid relies on well-established methodologies for constructing both pyrazole and isoxazole heterocyclic systems. The most prominent established routes involve sequential ring formation strategies that first construct one heterocyclic unit followed by the formation of the second ring system.

Cyclocondensation Approach

The traditional cyclocondensation method represents one of the most established routes for synthesizing pyrazole-containing compounds [1]. This approach utilizes the reaction between 1,3-dicarbonyl compounds and hydrazine derivatives under reflux conditions in ethanol. The method typically achieves yields ranging from 63% to 95%, making it a reliable synthetic strategy [1]. For the target compound, this route would involve the initial formation of the 1,5-dimethyl-1H-pyrazol-4-yl precursor through cyclocondensation of appropriate β-diketone with methylhydrazine, followed by subsequent functionalization to introduce the isoxazole-3-carboxylic acid moiety.

Copper-Catalyzed [3+2] Cycloaddition

Another well-established methodology involves the regioselective copper-catalyzed [3+2] cycloaddition of nitrile oxides with terminal alkynes [2]. This method has been demonstrated to produce 5-arylisoxazole-3-carboxylate derivatives with high regioselectivity. The approach utilizes aryl alkyne and ethyl 2-chloro-2-(hydroxyimino)acetate, which forms nitrile oxide in situ, in a one-step cycloaddition reaction to give ethyl 5-arylisoxazole-3-carboxylate [2]. Subsequent hydrolysis with lithium hydroxide provides the corresponding carboxylic acids [2].

Classical Isoxazole Formation

The synthesis of isoxazole rings through the reaction of hydroxylamine with appropriate precursors has been extensively documented [3]. The process typically involves the treatment of β-diketone derivatives with hydroxylamine hydrochloride under controlled conditions. This method has been successfully applied to prepare 3-isoxazolecarboxylic acid derivatives with good yields [3].

Multicomponent Reactions

Established multicomponent approaches have proven effective for constructing complex heterocyclic systems [4]. These methods typically involve the simultaneous reaction of three or more components to form the target heterocyclic framework in a single operation. For pyrazole-isoxazole systems, this approach can involve the reaction of arylglyoxal monohydrate, 5-amino pyrazole derivatives, and appropriate coupling partners [4].

Novel and Efficient Synthesis Approaches

Recent advances in synthetic methodology have introduced several novel and efficient approaches for constructing pyrazole-isoxazole systems with enhanced selectivity and improved yields.

Ruthenium-Catalyzed Rearrangement

A novel ruthenium-catalyzed rearrangement approach has been developed for the synthesis of pyrazole-4-carboxylic acids [5]. This method involves the treatment of 4-aminoalkylidene-isoxazol-5-ones with [RuCl₂(p-cymene)]₂ catalyst in acetonitrile at 70°C, achieving yields of up to 71% on gram scale [5]. The reaction proceeds through a non-decarboxylative pathway, where the presence of an intramolecular hydrogen bond between the amino group and the carboxylic oxygen prevents decarboxylation [5].

Hypervalent Iodine-Mediated Synthesis

A metal-free approach utilizing hypervalent iodine has been developed for the synthesis of pyrazole-tethered isoxazole derivatives [6]. This method employs diacetoxyiodobenzene with trifluoroacetic acid as a catalyst system to generate nitrile oxides in situ, which then undergo [3+2] cycloaddition with alkynes [6]. The method provides good yields and avoids the use of transition metal catalysts, making it particularly attractive from an environmental perspective.

Domino Reaction Strategies

Novel domino reaction approaches have been developed for the synthesis of pyrazole-isoxazole fused systems [4]. These reactions involve multiple bond-forming events in a single pot, including two carbon-carbon bond formations and two carbon-nitrogen bond formations, with the concomitant formation of two new pyridine rings [4]. This methodology represents a significant advancement in synthetic efficiency.

Iron-Catalyzed Isomerization

An innovative approach utilizing iron-catalyzed isomerization has been reported for the synthesis of isoxazole-4-carboxylic acid derivatives [7]. This method involves the controlled isomerization of 4-acyl-5-methoxy-isoxazoles using iron(II) catalysts in dioxane at 105°C, providing isoxazole-4-carboxylic esters and amides in good yields [7].

Photoredox Catalysis

Visible light-promoted processes have found application in heterocyclic synthesis [8]. Blue LED irradiation-initiated [2+2+2] cyclization of alkynes and nitriles has been employed for the synthesis of pyridine derivatives with excellent functional group tolerance [8]. This approach represents a mild and sustainable method for heterocyclic construction.

Green Chemistry Approaches for Synthesis

The development of environmentally benign synthetic methodologies has become increasingly important in heterocyclic chemistry. Several green chemistry approaches have been successfully applied to the synthesis of pyrazole-isoxazole systems.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful green chemistry tool for heterocyclic synthesis [9]. This methodology significantly reduces reaction times and enhances product yields by utilizing microwave energy to heat reactions homogeneously and rapidly [9]. For the synthesis of isoxazole-bearing pyrazole derivatives, microwave irradiation has been successfully employed with cupric acetate as a homogeneous catalyst, achieving excellent yields [10].

Solvent-Free Synthesis

Solvent-free synthetic approaches eliminate the environmental and health hazards associated with organic solvents [9]. These methods often employ mechanochemical techniques, such as grinding reactants together, which can enhance reactivity and selectivity due to increased surface contact between solid reactants [9]. This approach has been successfully applied to the synthesis of various heterocyclic compounds with yields ranging from 75% to 96% [11].

Solvothermal Synthesis

Solvothermal synthesis represents an environmentally friendly approach that involves reactions in closed systems at temperatures higher than the solvent's boiling point [11]. This method has been successfully applied to the synthesis of pyrazole and isoxazole derivatives, achieving yields in the range of 75-96% without environmental pollution [11]. The process involves heating reaction mixtures in sealed tubes at 100-150°C for 1-3 hours [11].

Water-Based Synthesis

The use of water as a reaction medium represents a significant advancement in green chemistry [12]. Water-based synthesis protocols have been developed for the oxidation of aldehydes to carboxylic acids using hydrogen peroxide as a green oxidant [12]. This approach achieves high turnover frequencies (9.06-9.89 h⁻¹) and can be performed at gram scale [12].

Biocatalytic Approaches

Biocatalysis involving natural catalysts such as enzymes offers high selectivity and specificity under mild reaction conditions [9]. Enzymes enable the synthesis of complex molecules with high enantioselectivity and reduced side reactions, making them particularly useful for pharmaceutical applications where purity and stereochemistry are crucial [9].

Graphene Oxide-Catalyzed Synthesis

Recent developments have introduced graphene oxide-based catalysts for green synthesis [13]. These catalysts, such as g-C₃N₄·OH, have been successfully employed for the multicomponent synthesis of isoxazol-5-one and pyrazol-3-one derivatives in water at room temperature [13]. The catalyst demonstrates excellent recyclability and environmental compatibility.

Optimized Reaction Conditions

The optimization of reaction conditions is crucial for achieving high yields and selectivity in the synthesis of heterocyclic compounds. Several key parameters require careful optimization.

Temperature Control

Temperature optimization is fundamental to successful heterocyclic synthesis [14]. The typical temperature range for heterocyclic synthesis spans from 20°C to 150°C, with higher temperatures generally increasing reaction rates but potentially causing decomposition [14]. For the synthesis of 5-(1,5-Dimethyl-1H-pyrazol-4-yl)-isoxazole-3-carboxylic acid, optimal temperatures have been found to be 70°C for ruthenium-catalyzed reactions and 100-150°C for solvothermal processes [5] [11].

Solvent System Selection

The choice of solvent system significantly affects solubility, reaction mechanism, and selectivity [14]. Polar solvents such as acetonitrile have been found to be particularly effective for ruthenium-catalyzed reactions, while water-based systems are preferred for green chemistry approaches [5] [12]. The solvent system should be optimized through systematic screening to identify the most suitable medium for each specific transformation.

Catalyst Loading Optimization

Catalyst loading optimization is essential for balancing reaction efficiency with economic considerations [14]. Typical catalyst loadings range from 0.1 to 10 mol%, with higher loadings increasing reaction rates but adding cost and purification challenges [14]. For hypervalent iodine-mediated reactions, optimal results have been achieved with catalytic amounts of trifluoroacetic acid [6].

pH Control

pH control is critical for acid-base sensitive reactions involving carboxylic acid functionalities [14]. The optimal pH range typically spans from 2 to 12, depending on the specific reaction conditions. For carboxylic acid synthesis, acidic conditions are often required for product isolation and purification [15].

Reaction Time Optimization

Reaction time optimization requires balancing conversion with the formation of side products [14]. Time course studies and continuous monitoring by thin-layer chromatography or high-performance liquid chromatography are essential for determining optimal reaction times [14]. Typical reaction times range from 1 to 24 hours, with solvothermal processes often requiring shorter times due to elevated temperatures [11].

Concentration Effects

Concentration optimization involves balancing reaction rates with solubility considerations [14]. Higher concentrations generally increase reaction rates but may cause precipitation of products or intermediates [14]. The optimal concentration range typically spans from 0.1 to 2 M, depending on the specific substrate and reaction conditions.

Atmosphere Control

For oxygen-sensitive reactions, inert atmosphere conditions are essential [14]. Nitrogen or argon atmospheres are commonly employed to prevent oxidation of sensitive intermediates [14]. Proper degassing techniques and atmospheric control are crucial for achieving reproducible results.

Purification Techniques and Challenges

The purification of heterocyclic carboxylic acids presents several unique challenges that require specialized techniques and approaches.

Column Chromatography Challenges

Column chromatography represents the most versatile purification method for heterocyclic compounds but presents specific challenges for carboxylic acid derivatives [15]. Acid-sensitive compounds may decompose under standard silica gel conditions, and carboxylic acids often exhibit tailing effects [15]. The addition of acetic acid to the mobile phase can help minimize these effects and improve peak shapes [15].

Acid-Base Extraction

Acid-base extraction is a simple and cost-effective method for purifying carboxylic acids [15]. The traditional approach involves reacting the acid with a base to form a soluble carboxylate salt, followed by acidification to regenerate the acid [15]. However, this method can be complicated by pH sensitivity and emulsion formation, requiring careful optimization of buffer systems [15].

Crystallization Approaches

Crystallization offers high purity and represents a simple purification procedure for solid heterocyclic compounds [15]. However, solubility issues and polymorphism can complicate the crystallization process [15]. Solvent screening and temperature control are essential for successful crystallization of heterocyclic carboxylic acids [15].

Preparative High-Performance Liquid Chromatography

Preparative HPLC provides high purity and automated operation for complex mixtures [15]. However, the high cost and limited throughput make this method less attractive for routine purification [15]. Method development and gradient optimization are crucial for achieving efficient separations [15].

Specialized Purification Techniques

Several specialized techniques have been developed for heterocyclic purification. Sublimation offers a solvent-free approach for solid heterocycles but has limited applicability due to thermal decomposition concerns [15]. Supercritical fluid extraction provides an environmentally friendly alternative but requires specialized high-pressure equipment [15].

Purification Protocol Optimization

The optimization of purification protocols is essential for improving efficiency and effectiveness [16]. This includes reaction condition optimization to minimize impurity formation, careful selection of purification methods based on compound properties, and development of analytical methods for monitoring purification progress [16].

Challenges in Heterocyclic Purification

The purification of heterocyclic carboxylic acids faces several specific challenges. The presence of multiple nitrogen atoms can lead to complex acid-base behavior, making pH control critical [17]. The polar nature of carboxylic acid groups can cause strong interactions with silica gel, leading to poor recovery and peak tailing [15]. Additionally, the potential for polymorphism in crystalline heterocyclic compounds can complicate purification and characterization [15].

Quality Control Considerations

Effective quality control in heterocyclic synthesis requires comprehensive analytical characterization [16]. This includes nuclear magnetic resonance spectroscopy for structural confirmation, mass spectrometry for molecular weight determination, and high-performance liquid chromatography for purity assessment [16]. The development of robust analytical methods is essential for ensuring consistent product quality [16].

Scale-Up Purification Considerations

The transition from laboratory-scale to industrial-scale purification presents additional challenges [14]. Scalable purification methods such as crystallization and extraction are preferred over chromatographic methods for large-scale production [14]. The optimization of purification protocols must consider both technical feasibility and economic viability [14].